[1,3]Dioxolo[4',5':4,5]benzo[1,2-d]isoxazole
Beschreibung
6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole is a heterocyclic compound characterized by a fused benzene and oxazole ring system with an additional dioxolo ring.
Eigenschaften
CAS-Nummer |
106253-12-7 |
|---|---|
Molekularformel |
C8H5NO3 |
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
[1,3]dioxolo[4,5-f][1,2]benzoxazole |
InChI |
InChI=1S/C8H5NO3/c1-5-3-9-12-6(5)2-8-7(1)10-4-11-8/h1-3H,4H2 |
InChI-Schlüssel |
KJSISJFODOOKNG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C=NO3 |
Kanonische SMILES |
C1OC2=C(O1)C=C3C(=C2)C=NO3 |
Synonyme |
[1,3]Dioxolo[4,5-f]-1,2-benzisoxazole(9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with aldehydes or ketones under acidic conditions to form the benzoxazole core . The dioxolo ring can be introduced through subsequent reactions involving suitable reagents such as formaldehyde and acids .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of green chemistry principles, such as deep eutectic solvents, is also explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated benzoxazole derivatives with nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole involves its interaction with various molecular targets. In medicinal applications, it can inhibit specific enzymes or receptors, leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of key enzymes in cancer cell metabolism . The compound’s ability to form hydrogen bonds and π-π interactions with biological targets enhances its efficacy .
Vergleich Mit ähnlichen Verbindungen
Benzoxazole: Shares the benzoxazole core but lacks the dioxolo ring.
Benzimidazole: Contains an imidazole ring fused to a benzene ring.
Benzothiazole: Features a thiazole ring fused to a benzene ring.
Uniqueness: 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole is unique due to the presence of the dioxolo ring, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics or reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
